

7-Aminodeacetoxycephalosporanic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 7-Aminodeacetoxycephalosporanic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties of **7-Aminodeacetoxycephalosporanic acid** (7-ADCA), a pivotal intermediate in the synthesis of a wide range of semi-synthetic cephalosporin antibiotics. This document consolidates key data on its physical and chemical characteristics, spectral properties, solubility, and established experimental protocols for its synthesis and analysis.

Core Chemical Properties

7-Aminodeacetoxycephalosporanic acid, commonly known as 7-ADCA, is the fundamental nucleus for the production of essential cephalosporin drugs such as cephalexin, cephradine, and cefadroxil. Its chemical structure consists of a β -lactam ring fused to a dihydrothiazine ring, with an amino group at the 7-position and a methyl group at the 3-position.

Table 1: Physical and Chemical Properties of 7-ADCA

Property	Value	Source
Molecular Formula	C ₈ H ₁₀ N ₂ O ₃ S	--INVALID-LINK--
Molecular Weight	214.24 g/mol	--INVALID-LINK--
Appearance	White to light yellow crystalline solid	Generic
IUPAC Name	(6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid	--INVALID-LINK--
CAS Number	22252-43-3	--INVALID-LINK--
Predicted Density	1.59±0.1 g/cm ³	Generic
Predicted pKa	3.04±0.50	Generic
Storage Conditions	2-8°C, protect from light	Generic

Spectral Data

Detailed spectral analysis is crucial for the identification and quality control of 7-ADCA. While comprehensive public data with explicit peak assignments for 7-ADCA is limited, this section provides available information and data for the closely related compound, 7-aminocephalosporanic acid (7-ACA), for reference.

Disclaimer: The following NMR and Mass Spectrometry data are for the related compound 7-aminocephalosporanic acid (7-ACA) and are provided for illustrative purposes due to the lack of publicly available, detailed spectral data for 7-ADCA.

Table 2: Reference ¹H NMR Spectral Data for 7-ACA in D₂O

Chemical Shift (ppm)	Multiplicity	Assignment
5.15	d	H-7
5.05	d	H-6
4.90, 4.65	ABq	3-CH ₂
3.55, 3.30	ABq	2-CH ₂
2.05	s	3-CH ₃

Table 3: Reference ¹³C NMR Spectral Data for 7-ACA

Chemical Shift (ppm)	Assignment
172.1	COOH
170.2	C=O (β-lactam)
168.5	C=O (acetyl)
128.5	C-3
125.0	C-4
65.5	C-2
59.0	C-7
57.5	C-6
20.5	3-CH ₃

Infrared (IR) Spectroscopy:

The IR spectrum of 7-ADCA exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include:

- ~3400-3200 cm⁻¹: N-H stretching vibrations of the amino group.
- ~3000-2800 cm⁻¹: C-H stretching vibrations of the methyl and methylene groups.

- $\sim 1770\text{ cm}^{-1}$: C=O stretching vibration of the β -lactam ring.
- $\sim 1690\text{ cm}^{-1}$: C=O stretching vibration of the carboxylic acid group.
- $\sim 1620\text{ cm}^{-1}$: N-H bending vibration of the amino group.
- $\sim 1520\text{ cm}^{-1}$: C=C stretching vibration in the dihydrothiazine ring.

Mass Spectrometry (MS):

The mass spectrum of 7-ADCA would show a molecular ion peak $[M]^+$ or a protonated molecular ion peak $[M+H]^+$ corresponding to its molecular weight. The fragmentation pattern is expected to involve the cleavage of the β -lactam ring and the loss of the amino and carboxyl groups. A detailed fragmentation analysis from publicly available sources is currently unavailable.

Solubility Profile

The solubility of 7-ADCA is a critical parameter in its purification and in the synthesis of cephalosporin derivatives.

Table 4: Solubility of 7-ADCA

Solvent	Solubility	Conditions	Source
Water	Sparingly soluble	-	Generic
Ammonium Hydroxide (15%)	Soluble	pH adjustment to ~ 8.0	[1]
Dichloromethane	Insoluble	-	Generic
Methanol	Sparingly soluble	-	Generic
Acetonitrile	Sparingly soluble	-	Generic

The solubility of 7-ADCA in aqueous solutions is significantly influenced by pH. It is least soluble at its isoelectric point and its solubility increases in both acidic and alkaline conditions.

Experimental Protocols

Synthesis of 7-ADCA from Penicillin G

The industrial production of 7-ADCA commonly involves a three-step chemical and enzymatic process starting from Penicillin G.

Workflow for the Synthesis of 7-ADCA from Penicillin G



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Caption: Chemical synthesis pathway of 7-ADCA from Penicillin G.

Step 1: Oxidation of Penicillin G

- Dissolve Penicillin G potassium salt in a suitable organic solvent.
- Add an oxidizing agent, such as hydrogen peroxide, to the solution. This step converts the sulfide in the thiazolidine ring to a sulfoxide.
- Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, the Penicillin G sulfoxide is isolated.

Step 2: Ring Expansion to Cephalosporin G

- The isolated Penicillin G sulfoxide is subjected to a ring expansion reaction.
- This is typically carried out in the presence of a catalyst, such as a combination of pyridine hydrobromide and oxalic acid, in an appropriate solvent.
- The reaction temperature is carefully controlled to promote the desired rearrangement of the five-membered thiazolidine ring into the six-membered dihydrothiazine ring of the cephalosporin nucleus, yielding Cephalosporin G.

- The product, Cephalosporin G, is then purified.

Step 3: Enzymatic Hydrolysis to 7-ADCA

- Dissolve the purified Cephalosporin G in an aqueous buffer solution, typically around pH 8.0.
[1]
- Add immobilized Penicillin G Acylase to the solution. The typical enzyme loading is 70-100% of the weight of Cephalosporin G.[1]
- Maintain the reaction temperature at approximately 30°C and the pH at 8.0 for about 90 minutes.[1]
- After the reaction is complete, separate the immobilized enzyme by filtration.
- Extract the aqueous solution with an organic solvent like dichloromethane to remove impurities.
- Adjust the pH of the aqueous phase to below 1 with sulfuric acid at 25°C and separate the organic phase.[1]
- After decolorizing the aqueous phase, adjust the pH to induce crystallization of 7-ADCA.
- Filter the solution to collect the 7-ADCA crystals.

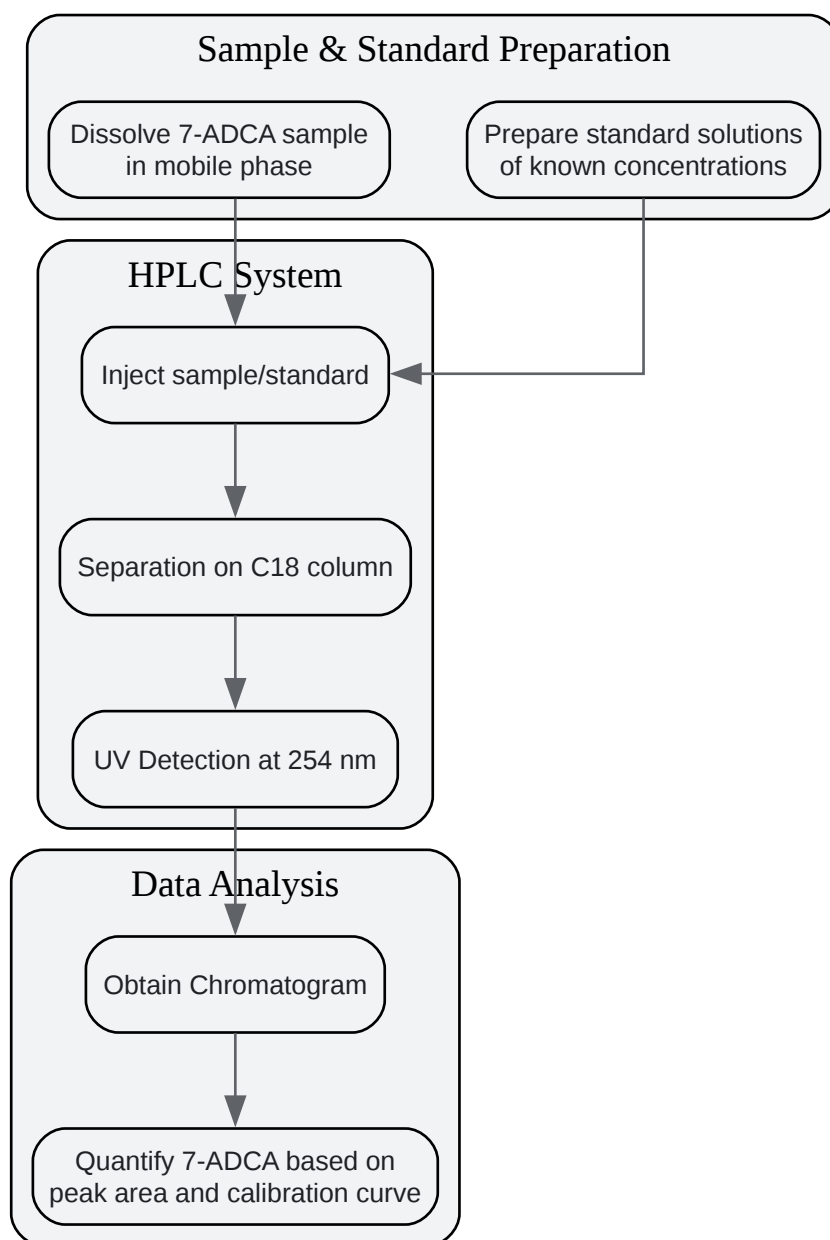
Analysis of 7-ADCA by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantification and purity assessment of 7-ADCA.

Table 5: HPLC Method for 7-ADCA Analysis

Parameter	Condition	Source
Column	C18 (e.g., SB-C18, 5 μ m, 4.6 mm x 250 mm)	[2]
Mobile Phase	Phosphate buffer (5g K ₂ HPO ₄ and 5g KH ₂ PO ₄ in 1L water, pH 6.0) : Acetonitrile (92:8, v/v)	[2]
Flow Rate	1.0 mL/min	Generic
Detection	UV at 254 nm	[2]
Column Temperature	35°C	[2]
Injection Volume	20 μ L	[2]

Experimental Workflow for HPLC Analysis of 7-ADCA



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Caption: Workflow for the quantitative analysis of 7-ADCA by HPLC.

Protocol:

- Preparation of Mobile Phase: Prepare the phosphate buffer by dissolving 5g of K_2HPO_4 and 5g of KH_2PO_4 in 1L of HPLC-grade water and adjust the pH to 6.0. Mix the buffer with acetonitrile in a 92:8 (v/v) ratio. Degas the mobile phase before use.[2]

- **Standard Solution Preparation:** Accurately weigh a known amount of 7-ADCA reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of standard solutions of different concentrations by diluting the stock solution with the mobile phase.
- **Sample Preparation:** Accurately weigh the 7-ADCA sample and dissolve it in the mobile phase to a known concentration that falls within the range of the standard curve.
- **Chromatographic Analysis:** Set up the HPLC system with the conditions specified in Table 5. Equilibrate the column with the mobile phase until a stable baseline is obtained. Inject the standard solutions and the sample solution.
- **Quantification:** Construct a calibration curve by plotting the peak area of the 7-ADCA standard against its concentration. Determine the concentration of 7-ADCA in the sample by interpolating its peak area on the calibration curve.

Conclusion

This technical guide provides a detailed overview of the chemical properties of **7-Aminodeacetoxycephalosporanic acid**, an indispensable intermediate in the pharmaceutical industry. The presented data and protocols are intended to support researchers and professionals in the development, synthesis, and analysis of cephalosporin-based antibiotics. Further research to fully characterize the spectral properties of 7-ADCA, particularly detailed NMR and mass spectrometry data, would be a valuable contribution to the field.

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